molecular formula C14H17N B14378714 6-Cyclohexyl-1H-indole CAS No. 89330-97-2

6-Cyclohexyl-1H-indole

Cat. No.: B14378714
CAS No.: 89330-97-2
M. Wt: 199.29 g/mol
InChI Key: WFPKUKSVZQIXPF-UHFFFAOYSA-N
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Description

6-Cyclohexyl-1H-indole (CAS 89330-97-2) is an indole-based chemical scaffold of significant interest in medicinal chemistry and organic synthesis research. The indole nucleus is a privileged structure in drug discovery, known for its diverse pharmacological activities and presence in numerous marketed pharmaceuticals and natural products . Researchers are actively exploring novel indole derivatives like this compound to address the urgent global challenge of drug-resistant tuberculosis . Indole compounds have demonstrated promising anti-tubercular activity through mechanisms such as the inhibition of vital bacterial targets including decaprenylphosphoryl-β-D-ribose2′-epimerase (DprE1), a key enzyme in cell wall synthesis . Beyond anti-tubercular applications, indole derivatives are also investigated for their broad-spectrum antimicrobial potential, with some hybrid analogs showing potent activity against fungal strains such as Candida tropicalis and Candida albicans . From a synthetic chemistry perspective, the construction of such specialized indole scaffolds can be achieved via modern, efficient methods like ruthenium-catalyzed C–H activation, which allows for direct functionalization under mild conditions . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. For comprehensive handling, safety, and storage information, please refer to the Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

89330-97-2

Molecular Formula

C14H17N

Molecular Weight

199.29 g/mol

IUPAC Name

6-cyclohexyl-1H-indole

InChI

InChI=1S/C14H17N/c1-2-4-11(5-3-1)13-7-6-12-8-9-15-14(12)10-13/h6-11,15H,1-5H2

InChI Key

WFPKUKSVZQIXPF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Cyclohexyl 1h Indole and Analogues

Strategic Approaches to Indole (B1671886) Core Construction Relevant to 6-Cyclohexyl-1H-indole

The construction of the indole ring system is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern catalytic methods developed for this purpose. For the synthesis of 6-substituted indoles like this compound, these methods must allow for the pre-functionalization of the benzene (B151609) ring of the indole precursor or facilitate post-synthetic modification in a regioselective manner.

Metal-Catalyzed Cyclization Reactions for Indole Formation (e.g., Palladium-Based Approaches)

Palladium-catalyzed reactions have become a powerful tool for the synthesis of substituted indoles, offering mild reaction conditions and broad functional group tolerance. bohrium.com These methods often involve the intramolecular C-N bond formation from suitably substituted anilines. bohrium.com For instance, the cyclization of halo-aryl enamines, derived from the condensation of β-keto esters with various amines, can be effectively catalyzed by palladium complexes. bohrium.com This strategy is scalable and allows for the incorporation of diverse substituents on the nitrogen atom and the C2/C3 positions of the indole ring. bohrium.com

Furthermore, palladium catalysis can be employed in cascade reactions to construct complex indole-containing polyheterocycles. nih.gov For example, a sequence involving indolization, peri-C-H annulation, and N-dealkylation has been developed to build cyclopenta-fused acenaphtho[1,2-b]indole (B282151) scaffolds. bohrium.com Another approach involves the palladium-catalyzed coupling of 2-alkynylanilines with three-membered rings like cyclopropenones, leading to the formation of 3-acyl indoles. bohrium.com The versatility of palladium catalysis is also demonstrated in the synthesis of highly substituted indoles through Sonogashira and Suzuki-Miyaura cross-coupling reactions of iodoindoles. nih.gov

Catalyst SystemReactantsProductKey Features
RuPhos precatalyst / RuPhos / NaOMeHalo-aryl enaminesN-functionalized C2-/C3-substituted indolesScalable, tolerates various substituents. bohrium.com
Pd(0) / LigandAryl/alkyl-substituted propargylic amides, arylboronic acidsTetrasubstituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-onesCascade cyclocarbopalladation followed by Suzuki-Miyaura coupling. beilstein-journals.org
Palladium catalystN,N-dialkyl-substituted o-alkynylanilinesCyclopenta-fused acenaphtho[1,2-b]indole scaffoldCascade reaction involving indolization and C-H annulation. bohrium.com
Palladium catalyst2-Alkynylanilines, cyclopropenones3-Acyl indolesMerging nucleophilic cyclization with ring opening. bohrium.com
Pd/Cu catalystN,N-dialkyl-o-iodoanilines, terminal acetylenes3-IodoindolesSubsequent Sonogashira and Suzuki coupling reactions. nih.gov

C-H Activation and Regioselective Functionalization Strategies

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of substituted indoles. snnu.edu.cn While the C2 and C3 positions of the indole ring are intrinsically more reactive, recent advancements have enabled the functionalization of the less reactive C4–C7 positions on the benzene ring. nih.govchim.it This is often achieved through the use of directing groups that position a metal catalyst in proximity to the target C-H bond.

Ruthenium-catalyzed reactions have shown promise for the remote C6-selective alkylation of indole derivatives. acs.org By employing an N-pyrimidinyl directing group and an ancillary ester group at the C3 position, remote alkylation at the C6 position can be achieved with high yields. acs.org Computational studies and deuterium (B1214612) incorporation experiments suggest a C2-cyclometalation/remote σ-activation pathway for this transformation. acs.org Similarly, rhodium(II) catalysts can effect the C6-selective alkylation of protic indoles with diazo compounds, with the regioselectivity influenced by a hydrogen-bonding directing effect. snnu.edu.cn

Iron catalysis has also been utilized for the regioselective C-H alkylation of indole derivatives. acs.org A three-coordinate iron(0) complex can catalyze the C-H alkylation with alkenes under mild conditions, providing access to C2-alkylated indoles. acs.org The regioselectivity (Markovnikov vs. anti-Markovnikov) can be controlled by the nature of the alkene substrate. acs.org

CatalystDirecting Group/StrategyReactantsProductRegioselectivity
RutheniumN-pyrimidinyl and C3-esterIndole derivatives, various alkylating agentsC6-alkylated indolesC6
Rhodium(II)Hydrogen-bondingProtic indoles, diazo compoundsC6-alkylated indolesC6
Iron(0) complexNoneIndole derivatives, alkenesC2-alkylated indolesC2 (Markovnikov or anti-Markovnikov)

Dearomatization-Rearomatization Pathways

The dearomatization-rearomatization strategy offers a unique approach to the functionalization of indoles. This method involves a temporary dearomatization of the indole ring, followed by a reaction and subsequent rearomatization to yield the substituted product. This strategy has been successfully applied to the reductive cross-coupling of indoles with ketones in water, a challenging transformation due to the competing C3-alkylation and the low nucleophilicity of the indole nitrogen. acs.orgorganic-chemistry.org

This approach can also be utilized for the synthesis of various indole derivatives. For instance, a dearomatization-rearomatization sequence is proposed in the Lewis acid-mediated reaction of 3-substituted indoles with dehydroalanine (B155165) derivatives, leading to the formation of 2-substituted tryptophans through a C3- to C2-alkyl migration. beilstein-journals.org Furthermore, the oxidative dearomatization of 3-substituted indoles using sulfonium (B1226848) salts generated in situ provides direct access to 3-hydroxy-2-oxindole scaffolds. rsc.org This metal-free process utilizes water as the oxygen source and proceeds under mild conditions. rsc.org

Multi-Component Reaction (MCR) Sequences for Indole Scaffold Assembly

Multi-component reactions (MCRs) are powerful tools for the rapid construction of molecular complexity from simple starting materials in a single step. arkat-usa.orgresearchgate.net Several MCRs have been developed for the synthesis of the indole scaffold and its derivatives.

One notable example is an innovative two-step reaction sequence involving an Ugi multicomponent reaction followed by an acid-induced cyclization to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. rsc.org This method is advantageous as it proceeds under mild and benign conditions, using ethanol (B145695) as a solvent and avoiding the need for a metal catalyst. rsc.org

Another MCR approach for the synthesis of indole-fused seven-membered heterocycles involves the rapid assembly of indole, formaldehyde, and an amino hydrochloride. nih.govrsc.org This process can be modulated to produce either indole-fused oxadiazepines or, with the addition of sodium thiosulfate, thiadiazepines. nih.govrsc.org Furthermore, a ferric perchlorate-catalyzed four-component reaction of cyclohexylisocyanide, an aldehyde, a cyclic 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) has been reported for the efficient synthesis of 3-aryl-2-cyclohexylamino-6,7-dihydro-1H-indole-4(5H)-ones. dergipark.org.tr

Catalyst-Free and Green Synthesis Approaches for Indole Derivatives

In line with the principles of green chemistry, catalyst-free and environmentally benign methods for indole synthesis are highly desirable. rsc.orgrsc.org An efficient catalyst-free synthesis of 6-hydroxy indoles has been developed through the condensation of carboxymethyl cyclohexadienones and primary amines. acs.orgnih.gov This reaction proceeds via an aza-Michael addition of an in situ formed enamine to the cyclohexadienone moiety, followed by rearomatization. acs.orgnih.gov The method is operationally simple and has a broad substrate scope, including anilines, aliphatic amines, and even ammonia. acs.orgnih.gov

Another example of a catalyst-free approach is the three-component reaction of indoles, carbonyls, and arenesulfinic acids at room temperature to produce 3-(1-arylsulfonylalkyl)indoles. tandfonline.com This process is characterized by its mild conditions, low cost, and high yields. tandfonline.com

Regioselective Introduction of the Cyclohexyl Moiety at the Indole C6 Position

The introduction of a cyclohexyl group specifically at the C6 position of the indole ring presents a significant synthetic challenge due to the inherent reactivity of other positions. thieme-connect.com Direct electrophilic substitution on the indole ring typically favors the C3 position, followed by C2 and C5/C7. Functionalization at the C6 position often requires specialized strategies to overcome this inherent reactivity.

One of the most effective strategies for achieving C6-functionalization is through transition-metal-catalyzed C-H activation, often guided by a directing group. thieme-connect.comfrontiersin.org As discussed previously, ruthenium and rhodium-based catalysts have been successfully employed for the C6-alkylation of indoles. snnu.edu.cnacs.org These methods rely on the installation of a directing group on the indole nitrogen or at another position on the ring to steer the metal catalyst to the desired C6-H bond. snnu.edu.cnacs.orgthieme-connect.com

Another approach involves the use of pre-functionalized starting materials where the cyclohexyl group is already incorporated into the benzene ring precursor before the indole ring is formed. For example, a substituted aniline (B41778) bearing a cyclohexyl group at the para-position relative to the amino group can be used in various indole synthesis methodologies, such as the Fischer, Bischler, or Larock indole syntheses, to afford the corresponding this compound.

Furthermore, Brønsted and Lewis acid-catalyzed processes have also been developed for the C6-functionalization of indoles. thieme-connect.comfrontiersin.org These reactions often involve the generation of a reactive intermediate that undergoes a regioselective Friedel-Crafts type reaction with the indole nucleus. The regioselectivity is controlled by factors such as the nature of the catalyst and the substrates, often involving hydrogen bonding interactions to favor the C6 position. thieme-connect.com

Pre-functionalization Strategies for Directed Cyclohexyl Incorporation

Pre-functionalization strategies involve the use of starting materials that already contain the cyclohexyl group. This approach often provides excellent control over the position of the cyclohexyl substituent on the final indole ring.

One of a classic and versatile method is the Fischer indole synthesis . This process can be adapted to produce cyclohexyl-substituted indoles by reacting a suitable phenylhydrazine (B124118) with a cyclohexyl-containing ketone or aldehyde. For instance, the synthesis of methyl 3-cyclohexyl-1H-indole-6-carboxylate utilizes the Fischer indole synthesis, where the reaction between a phenylhydrazine and a cyclohexyl-bearing ketone forms a hydrazone, which then undergoes acid-catalyzed cyclization to yield the indole derivative. smolecule.com

Multicomponent reactions (MCRs) offer an efficient pathway to complex indole analogues. A four-component reaction between a cyclohexylisocyanide, an aldehyde, a cyclic 1,3-dicarbonyl compound, and ammonium acetate, catalyzed by ferric perchlorate, yields 3-aryl-2-cyclohexylamino-6,7-dihydro-1H-indole-4(5H)-ones. dergipark.org.tr This method is notable for its high atom economy and the ability to generate molecular diversity. dergipark.org.tr Aromatic aldehydes with both electron-donating and electron-withdrawing groups have been shown to produce excellent yields. dergipark.org.tr

Table 1: Ferric Perchlorate-Catalyzed Synthesis of 2-(cyclohexylamino)-6,7-dihydro-3-aryl-1H-indole-4(5H)-ones dergipark.org.tr
Aldehyde (Aryl Group)Time (h)Yield (%)
C6H5392
4-MeC6H4394
4-MeOC6H4395
4-ClC6H4393
4-BrC6H4390
4-NO2C6H4385
3-NO2C6H4388

Another pre-functionalization approach involves the condensation of carboxymethyl cyclohexadienones with amines. acs.org The reaction of various amines, including cyclohexylamine, with carboxymethyl cyclohexadienones can produce N-substituted 6-hydroxy indoles. acs.org For example, 1-cyclohexyl-1H-indol-6-ol was synthesized in an 80% yield using this method. acs.org

Modern organocatalytic methods, such as those based on the acs.orgacs.org-sigmatropic rearrangement of N-oxyenamines, have also been developed. nih.gov These N-oxyenamines are generated from the reaction of N-arylhydroxylamines and conjugated terminal alkynes, providing a pathway to polysubstituted indoles, including N-cyclohexyl-1H-indole-3-carboxamide. nih.gov Additionally, gold/zinc catalysis has been employed for the synthesis of 2-substituted indoles, including those bearing a cyclohexane (B81311) group, from N-arylhydroxamic acids and alkynes. thieme-connect.com

Post-synthesis Cyclohexylation of Indole Scaffolds

Post-synthesis functionalization involves the introduction of the cyclohexyl group onto a pre-existing indole ring. This approach is valuable for the late-stage modification of complex molecules.

A direct method involves the condensation of an indole with a cyclohexanone (B45756) derivative. For example, 4-(3-indolyl)-3-cyclohexanones can be prepared by condensing indoles with cyclohexanedione monoketal under basic conditions, followed by reduction of the resulting double bond and deketalization. acs.org

Direct C-H functionalization represents a state-of-the-art strategy for regioselective alkylation. rsc.org While the C6 position of indole is often considered difficult to functionalize directly, directing group-assisted strategies have emerged to overcome this challenge. rsc.org For instance, an iridium-catalyzed C6-borylation using a triisopropylsilyl (TIPS) directing group on the indole nitrogen can be performed, followed by a Suzuki cross-coupling reaction with a suitable cyclohexyl partner to introduce the group at the desired position. rsc.org

Friedel-Crafts alkylation is a classic method that can be adapted for cyclohexylation. The reaction of indoles with a cyclohexyl electrophile, often activated by a Lewis acid, can lead to C-alkylation, typically at the electron-rich C3 position. Enantioselective variants of this reaction using chiral catalysts can provide stereochemical control. metu.edu.tr

Hydrogenation of a precursor is another route. A cyclohexenylindole, prepared by the condensation of an indole with a cyclohexenone, can be hydrogenated to yield the corresponding cyclohexylindole. acs.org However, this approach can lead to inseparable mixtures of cis and trans isomers, presenting a challenge in stereochemical control. acs.org

Stereochemical Control and Enantioselective Synthesis of this compound Analogues

The introduction of a cyclohexyl group, which can itself contain stereocenters or create new ones upon attachment to the indole, necessitates precise control over stereochemistry.

A significant challenge is controlling the geometry of substitution on the cyclohexane ring. As mentioned, the direct hydrogenation of cyclohexenylindoles can result in mixtures of cis and trans geometric isomers that are difficult to separate. acs.org To circumvent this, alternative routes have been developed that allow for the separation of isomers at an earlier stage, for instance, after a reductive amination step. acs.org The trans-2-hydroxycyclohexyl group is an example of a substituent where the stereochemistry is critical for its biological interactions. vulcanchem.com

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of cyclohexyl-indole analogues, this is often achieved using chiral catalysts. A highly enantioselective 1,3-dipolar cycloaddition of an ethoxyformylmethylene oxindole (B195798) with an iminoester using a Cu(I)-(S,Sp)-Ph Phosferrox catalytic system can generate chiral spiro[pyrrolidin-3,3′-oxindole] compounds with four consecutive stereocenters. nih.gov When an aliphatic cyclohexyl-substituted imide ester was used as a substrate in this reaction, it generated the target product with high yield and good stereoselectivity. nih.gov

Table 2: Enantioselective Synthesis of Spiro[pyrrolidin-3,3′-oxindole] Analogues nih.gov
Substrate (R group on iminoester)Catalyst SystemYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
PhenylCu(I)/L899>20:195:5
4-MethylphenylCu(I)/L899>20:194:6
4-MethoxyphenylCu(I)/L899>20:194:6
ThienylCu(I)/L891>20:193:7
NaphthylCu(I)/L892>20:184:16
CyclohexylCu(I)/L88915:192:8

In the total synthesis of complex natural products containing indole moieties, substrate-controlled reactions are a powerful tool. acs.org A highly diastereoselective reaction, such as a vinylogous Mannich reaction, can be used to establish an initial stereogenic center. The chirality of this center is then used to direct the stereochemical outcome of subsequent transformations, such as epoxidations and ring openings, to build the desired molecular architecture with high stereochemical fidelity. acs.org

Chemical Reactivity and Mechanistic Investigations of 6 Cyclohexyl 1h Indole

Electrophilic Substitution Pathways at the Indole (B1671886) Ring System

The indole ring is a π-excessive heterocycle, making it highly susceptible to electrophilic substitution. chim.it The delocalization of the nitrogen lone pair electrons increases the electron density of the pyrrole (B145914) ring, particularly at the C3 position, which is the most common site for electrophilic attack. researchgate.net When the C3 position is occupied, substitution typically occurs at the C2 position. researchgate.net Substituents on the benzene (B151609) portion of the indole can influence the reactivity and direct incoming electrophiles.

The cyclohexyl group at the C6-position is a bulky, electron-donating alkyl group. Its electronic effect slightly activates the benzene ring towards electrophilic substitution. However, its primary influence is steric, which, combined with the inherent reactivity of the indole nucleus, directs the regiochemical outcome of reactions.

In radical substitution reactions, for instance, the presence of a substituent at the C6-position has a notable directing effect. Studies on the cross-coupling of 6-substituted indoles with cyclohexane (B81311) showed a strong preference for substitution at the C7-position over the C4-position. rsc.org This regioselectivity suggests that the C6-substituent sterically hinders attack at the adjacent C5-position while electronically favoring substitution at the ortho (C7) and para (C4) positions, with the C7-position being the more accessible site.

The table below summarizes the regioselectivity observed in the radical cyclohexylation of various 6-substituted indoles, illustrating the directing effect of the C6-substituent.

6-SubstituentMajor Product PositionMinor Product PositionReference
-ClC7C4 rsc.org
-BrC7C4 rsc.org

Nucleophilic Additions and Substitutions on Functionalized Indole Derivatives

While the indole ring is inherently electron-rich and thus unreactive towards nucleophiles, its reactivity can be reversed. This is typically achieved by introducing strong electron-withdrawing groups onto the indole scaffold, which makes the ring electron-deficient and susceptible to nucleophilic attack. sci-hub.se

For example, a 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be an excellent electrophile that reacts regioselectively at the C2-position with various nitrogen, sulfur, and carbon-centered nucleophiles. nii.ac.jp The nitro group at the C6-position, along with the formyl group at C3 and the methoxy (B1213986) group at N1, sufficiently activates the indole system for nucleophilic substitution. This strategy could be applied to a 6-cyclohexyl-1H-indole scaffold if it were appropriately functionalized with electron-withdrawing groups.

Another advanced strategy involves the generation of "indolynes," which are highly reactive aryne derivatives of indole. nih.gov These intermediates serve as powerful electrophilic indole surrogates. The synthesis of 6,7-indolyne precursors has been accomplished starting from 6-hydroxyindole. nih.gov These precursors, when subjected to mild fluoride-mediated conditions, generate the indolyne, which can then be trapped by a variety of nucleophiles to afford substituted indoles. This umpolung of reactivity allows for the introduction of nucleophiles onto the benzene ring of the indole core. nih.gov

Oxidation and Reduction Transformations of the Indole Nucleus and Cyclohexyl Group

The indole nucleus and its substituents can undergo various oxidation and reduction reactions. The pyrrole ring of indole is more susceptible to oxidation than the benzene ring. Conversely, reduction of the indole nucleus typically affects the C2-C3 double bond, leading to indolines (2,3-dihydroindoles).

In the context of a C6-substituted indole, such as 1-alkyl-6-hydroxyindole, reduction with sodium cyanoborohydride selectively reduces the pyrrole ring to yield the corresponding indoline (B122111). acs.org This transformation leaves the benzene ring and the C6-substituent intact. Further oxidation of such a C6-substituted indoline can lead to dearomatization. For example, using phenyliodine(III) diacetate (PIDA), a tetrahydro-6H-indol-6-one moiety can be formed, demonstrating a powerful transformation of the core indole structure. acs.org

The cyclohexyl group itself is generally stable under conditions used to modify the indole ring. However, under harsh oxidative conditions, the cyclohexyl ring could potentially be oxidized. Conversely, catalytic hydrogenation under high pressure and temperature could reduce the benzene portion of the indole ring, but this typically requires more forcing conditions than the reduction of the pyrrole ring.

Transition Metal-Catalyzed Cross-Coupling Reactions for Further Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for the C-C and C-heteroatom bond formation, and they have been extensively applied to the functionalization of indoles. mdpi-res.comresearchgate.net Palladium catalysts are the most popular due to their high activity, selectivity, and tolerance for a wide range of functional groups. uva.es Reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings can be used to introduce various substituents at different positions of the this compound core, provided a suitable handle (like a halogen or triflate) is present.

For instance, the Sonogashira coupling has been successfully performed at the C3-position of 1-benzyl-3-iodo-1H-indole derivatives bearing substituents on the benzene ring. mdpi.com This demonstrates that a 6-cyclohexyl-3-halo-1H-indole could be a viable substrate for introducing alkynyl groups at the C3-position.

Furthermore, rhodium(III)-catalyzed annulative cyclization between C6-substituted indolyl azines and internal alkynes has been reported to produce γ-carbolines. acs.org This reaction proceeds via C-H activation and demonstrates that the C7-position of a 6-substituted indole is reactive in transition metal-catalyzed transformations.

The table below provides examples of transition metal-catalyzed reactions on substituted indoles, which are applicable for the functionalization of a this compound scaffold.

Reaction TypeIndole PositionCatalyst SystemOutcomeReference
Sonogashira CouplingC3PdCl₂(PPh₃)₂ / CuIAlkynylation mdpi.com
Suzuki-Miyaura CouplingC7PdCl₂(dppf)Arylation uva.es
Annulative CyclizationC7 (via C-H activation)[RhCp*Cl₂]₂ / CsOAcγ-Carboline formation acs.org

Radical Reactions and Mechanistic Elucidation in Indole Synthesis and Transformation

Radical reactions offer a complementary approach to ionic reactions for indole functionalization. A key example is the direct C-H functionalization of indoles with cycloalkanes through a radical pathway.

A study investigating the cross-coupling of indoles with cyclohexane utilized di-tert-butyl peroxide (DTBP) as a radical initiator. rsc.org The proposed mechanism involves the thermal decomposition of DTBP to form tert-butoxyl radicals. These radicals then abstract a hydrogen atom from cyclohexane to generate a cyclohexyl radical. rsc.orgnist.gov The nucleophilic cyclohexyl radical then attacks the electron-rich indole ring. For 6-substituted indoles, this attack preferentially occurs at the C7-position, leading to the formation of a stable radical intermediate which then aromatizes to the final product. rsc.org Control experiments, where the reaction was inhibited by the radical scavenger TEMPO, supported this radical mechanism. rsc.org

This reaction is significant as it demonstrates a method for directly forging a C-C bond between a C(sp³)-H of cyclohexane and a C(sp²)-H of the indole ring, with predictable regioselectivity influenced by the C6-substituent.

Reactivity Umpolung Strategies Applied to Indole Derivatives

Reactivity umpolung, or the reversal of polarity, is a powerful concept in organic synthesis. For indoles, which are inherently nucleophilic at the C3-position, umpolung strategies aim to make this position electrophilic. nih.govresearchgate.net This allows for reactions with nucleophiles, providing access to indole derivatives that are difficult to synthesize through conventional means. nih.gov

One successful strategy employs gold catalysis. nih.govresearchgate.net An ortho-azidophenylalkyne can be converted by a gold catalyst into a reactive gold carbene intermediate. This intermediate possesses an indole skeleton but is highly electrophilic at the C3-position, allowing it to be trapped by various nucleophiles. nih.govresearchgate.net

Another approach involves the use of a strong Brønsted acid like triflic acid. chemrxiv.org In the presence of triflic acid, unprotected indoles can undergo direct dearomative addition of arenes to the C3-position. This method generates an electrophilic indole at C3 without requiring an N-acyl protecting group, proceeding through cationic or dicationic intermediates. chemrxiv.org

A hypoiodite-catalyzed oxidative umpolung has also been developed. acs.org In this method, N1-iodination of the indole ring leads to an unusual umpolung reactivity at the C3-position, enabling enantioselective dearomative spirocyclization reactions. acs.org These strategies could be applied to this compound to render its C3-position electrophilic and open up new avenues for its functionalization with a wide range of nucleophiles.

Theoretical and Computational Investigations of this compound

The study of this compound and its derivatives through theoretical and computational methods provides profound insights into their chemical behavior and potential as pharmacologically active agents. These in silico approaches, ranging from quantum chemical calculations to molecular simulations, are indispensable for understanding electronic structure, reactivity, conformational dynamics, and interactions with biological macromolecules.

Theoretical and Computational Studies of 6 Cyclohexyl 1h Indole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and predicting the reactivity of molecules like 6-Cyclohexyl-1H-indole. These methods model the electron distribution and energy levels within the molecule, offering a foundational understanding of its chemical nature.

The electronic character of the indole (B1671886) scaffold is significantly influenced by its substituents. In this compound, the cyclohexyl group at the C6 position of the benzene (B151609) ring primarily acts as an electron-donating group through an inductive effect. This influences the distribution of electron density across the indole ring system.

DFT studies on substituted indoles reveal that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key determinants of reactivity. The HOMO is typically localized on the electron-rich pyrrole (B145914) moiety of the indole ring, making it susceptible to electrophilic attack, while the LUMO distribution indicates sites for nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. irjweb.comchalcogen.ro For indole derivatives, this gap can be fine-tuned by substituents. nih.gov

Molecular Electrostatic Potential (MEP) maps, derived from DFT calculations, visualize the electron density distribution and are used to predict sites for intermolecular interactions. acs.org For this compound, the MEP would show a region of negative potential (electron-rich) around the pyrrole nitrogen, indicating its role as a hydrogen bond acceptor, while the N-H proton would exhibit a positive potential, making it a hydrogen bond donor. The cyclohexyl group would present a largely neutral, non-polar surface.

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indoles (Illustrative)

Compound/FunctionalHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Source
Indole (Generic)-5.5 to -6.0-0.5 to -1.04.5 to 5.5 irjweb.com
Electron-Donating Group Substituted IndoleHigher (e.g., -5.4)Higher (e.g., -0.4)Slightly Smaller mdpi.com
Electron-Withdrawing Group Substituted IndoleLower (e.g., -6.1)Lower (e.g., -1.2)Smaller mdpi.com

Note: This table provides illustrative values based on general principles of substituted indoles. Specific values for this compound require dedicated DFT calculations.

DFT is instrumental in mapping out reaction pathways and calculating the activation energies of transition states, thereby predicting reaction feasibility and regioselectivity. For indole synthesis and functionalization, transition state analysis has clarified mechanisms for various reactions.

For instance, in the iridium-catalyzed asymmetric hydrogenation of unprotected indoles, DFT calculations were used to model the catalytic cycle. chinesechemsoc.org The calculations identified the key hydride-transfer transition state, revealing that the substrate's phenyl group orientation determines the product's stereochemistry. The energy difference between the competing transition states (TS-R vs. TS-S) was calculated to be approximately 2.6 kcal/mol, which correctly predicted the experimentally observed enantioselectivity. chinesechemsoc.org Similarly, in the rhodium-catalyzed C-H activation of indoles, a six-membered cyclic transition state involving a concerted metalation-deprotonation (CMD) process was identified, with a calculated energy barrier of 10.2 kcal/mol. rsc.org

While specific transition state analyses for the synthesis of this compound are not widely published, these examples demonstrate the power of DFT to elucidate complex reaction mechanisms involving the indole core. Such studies could predict, for example, the most favorable conditions for introducing the cyclohexyl group onto the indole scaffold.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Macromolecule Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the intricate dance of ligand-receptor binding over time. cresset-group.com

For this compound, a key area of conformational flexibility is the cyclohexane (B81311) ring. Cyclohexane itself predominantly exists in a stable chair conformation, which can undergo a "ring flip" to an alternative chair form, passing through higher-energy twist-boat and boat conformations. openochem.orgnih.gov The presence of the bulky indole substituent means that the two chair conformations of the cyclohexyl ring (one with the indole substituent in an axial position, the other equatorial) are not energetically equivalent. The equatorial conformation is generally more stable as it minimizes steric hindrance, specifically 1,3-diaxial interactions. openochem.orgslideshare.net MD simulations can quantify the energy difference between these conformers and the rate of interconversion, providing insight into the molecule's preferred shape in solution. nih.gov

When studying the interaction of a ligand like an indole derivative with a biological macromolecule such as a G-protein coupled receptor (GPCR), MD simulations are crucial. nih.gov Starting from a docked pose, MD simulations can assess the stability of the predicted binding mode over nanoseconds to microseconds. These simulations reveal how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the dynamic network of intermolecular interactions that stabilize the complex. nih.govnih.gov For example, MD simulations have been used to confirm the stability of indole-2-carboxamide derivatives in the binding pocket of the Mmpl3 protein from Mycobacterium tuberculosis. nih.gov

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. ijrti.org This method is central to structure-based drug design and has been extensively applied to indole derivatives to understand their interactions with various biological targets, notably the dopamine (B1211576) D2 receptor. mdpi.compharmacophorejournal.compharmacophorejournal.com

Docking studies have been instrumental in understanding how indole-based ligands, including those with cyclohexyl groups, bind to receptors like the dopamine D2 receptor. For instance, studies on N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (a complex derivative containing the N-cyclohexyl-indole moiety) revealed a bitopic binding mode. acs.orgnih.govnih.gov In this mode, one part of the molecule (the "orthosteric head") occupies the primary binding site where the natural ligand (dopamine) binds, while the indole-carboxamide tail extends into a secondary, allosteric pocket. nih.gov

The docking scores, which are estimates of binding affinity, help in ranking potential ligands before synthesis. These scores are calculated based on the intermolecular forces between the ligand and the receptor. While the exact compound this compound is less studied, related structures show potent binding to various receptors.

Table 2: Representative Docking Scores and Affinities of Indole Derivatives with Biological Targets

LigandTargetDocking Score (kcal/mol)Experimental Affinity (Ki, nM)Source
D2AAK1_3 (indole derivative)Dopamine D2 ReceptorNot specified151 nih.gov
N-butyl-1H-indole-2-carboxamideDopamine D2 ReceptorNot specifiedHigh affinity noted nih.gov
2-cyclohexyl-N-pyridin-3-yl-ethanamideCOVID-19 Main Protease-6.3Not specified nih.gov
Indole-2-carboxamide derivativesMmpl3-5.5 to -8.5 (GlideScore)Varies (MIC values) nih.gov

Note: This table showcases examples of docking results for related indole structures to illustrate the application of the technique.

Docking poses provide a static snapshot of the crucial intermolecular interactions that anchor a ligand in its binding site. For indole derivatives, these interactions typically include:

Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor, often interacting with acidic residues like aspartate (Asp) or glutamate (B1630785) (Glu) in the receptor. nih.gov The carbonyl oxygen in indole-carboxamides acts as a hydrogen bond acceptor.

Hydrophobic Interactions: The planar indole ring and the non-polar cyclohexyl group are prime candidates for hydrophobic and van der Waals interactions. The cyclohexyl group can fit into hydrophobic pockets formed by aliphatic or aromatic amino acid residues such as valine, leucine (B10760876), isoleucine, and tryptophan. pnas.org

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp).

CH-π Interactions: The cyclohexyl group can also participate in CH-π interactions with the indole ring of a tryptophan residue within the binding pocket, contributing significantly to the binding energy. pnas.org

For example, in the binding of N-cyclohexyltaurine to influenza hemagglutinin, the cyclohexyl group was observed to make nonpolar interactions with tryptophan, isoleucine, and leucine residues. pnas.org Similarly, in docking studies of indole derivatives with the dopamine D2 receptor, a key hydrogen bond between the ligand's protonatable nitrogen and Asp114 is consistently observed. nih.gov

Table 3: Common Interacting Residues for Indole-based Ligands in Receptors

ReceptorKey Interacting ResiduesType of InteractionSource
Dopamine D2 ReceptorAsp114, Val91, Glu95Hydrogen Bonding, Hydrophobic nih.gov
Influenza HemagglutininTrp153, Ile155, Leu194Hydrophobic, CH-π pnas.org
Mmpl3Phe, Val, AlaHydrophobic nih.gov

In Silico ADME Prediction with a Focus on Computational Methodologies and Molecular Descriptors

In silico ADME prediction is a critical component of modern drug discovery, offering a rapid and cost-effective means to assess the drug-like properties of a molecule early in the development process. researchgate.net For a novel compound such as this compound, a variety of computational tools and methodologies would be employed to predict its pharmacokinetic profile. These approaches range from data-based methods, like QSAR, to structure-based techniques, including ligand-protein docking. researchgate.net

The process begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors are then used by predictive models to estimate ADME properties. Key molecular descriptors relevant to ADME prediction for indole derivatives include:

Lipophilicity (logP): The octanol-water partition coefficient is crucial for predicting absorption and distribution. For indole derivatives, this is a significant factor influencing their biological activity. nih.gov

Molecular Weight (MW): Adherence to guidelines like Lipinski's Rule of Five, which suggests a molecular weight of ≤500 g/mol , is often a starting point for assessing drug-likeness. japsonline.com

Topological Polar Surface Area (TPSA): This descriptor is a good indicator of a drug's ability to permeate cell membranes and is often used to predict oral bioavailability. japsonline.com

Hydrogen Bond Donors (HBD) and Acceptors (HBA): The number of HBDs and HBAs influences a compound's solubility and binding characteristics. japsonline.com

Rotatable Bonds (nRotb): The number of rotatable bonds affects a molecule's conformational flexibility and oral bioavailability. japsonline.com

Various software platforms and web servers, such as SwissADME, pkCSM, and the QikProp module of Schrödinger, are commonly used to calculate these descriptors and predict ADME parameters. researchgate.netjapsonline.com For instance, in silico pharmacokinetic studies on novel indole derivatives have been conducted using software like DS Accord for Excel to estimate properties such as aqueous solubility, blood-brain barrier (BBB) penetration, and cytochrome P450 (CYP450) inhibition. nih.gov

The prediction of metabolic fate is another key aspect. Molecular docking studies can be performed to predict the interaction of a compound with metabolic enzymes like the cytochrome P450 family. For example, studies on melatonin (B1676174) derivatives have used molecular docking to investigate their interaction with CYP1A2, the primary enzyme responsible for their metabolism, to predict the site of metabolism (SOM). japsonline.com

The following table outlines the typical ADME parameters and the computational methods used for their prediction, which would be applicable to this compound.

ADME Parameter Computational Methodologies Key Molecular Descriptors Software/Tools
Absorption Prediction of human intestinal absorption (HIA), Caco-2 cell permeability.logP, TPSA, HBD, HBA, Molecular WeightSwissADME, pkCSM, DS Accord for Excel japsonline.comnih.gov
Distribution Prediction of blood-brain barrier (BBB) penetration, plasma protein binding (PPB).logP, TPSA, Molecular SizeQikProp, TOPKAT japsonline.comnih.gov
Metabolism Prediction of cytochrome P450 (CYP) inhibition and site of metabolism (SOM).Molecular Docking, QSAR modelsSchrödinger Suite, MetaSite, SPORCalc
Excretion Prediction of aqueous solubility (LogS).logP, TPSA, Molecular WeightALOGPS, ESOL
Toxicity (ADMET) Prediction of carcinogenicity, mutagenicity (Ames test), hepatotoxicity.QSTR models, structural alertsTOPKAT, DEREK Nexus nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com This method is instrumental in drug design for optimizing lead compounds and predicting the activity of novel analogues. nih.gov While specific QSAR studies on this compound are not documented, the methodologies applied to its analogues are well-established.

A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled. msjonline.org This dataset is then divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic, and steric) are calculated for each molecule in the dataset. msjonline.org

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (using the test set). biointerfaceresearch.com

For indole analogues, QSAR studies have been successfully employed to elucidate the structural requirements for various biological activities. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to study monoamine oxidase (MAO) inhibitors, providing insights into the steric and electrostatic fields that influence their activity. researchgate.net Such studies generate 3D contour maps that visualize favorable and unfavorable regions for substituent modifications, guiding the design of more potent compounds. researchgate.net

The descriptors found to be significant in QSAR models for indole derivatives often relate to steric bulk, electronic properties, and hydrophobicity. For instance, a QSAR study on indole-based pyridone analogues as HCV NS5B polymerase inhibitors revealed that the presence of hydrogen-bond donors had a negative impact on activity, while steric factors on the indole ring were favorable. nih.gov

The table below summarizes the key aspects of QSAR modeling as it would be applied to analogues of this compound.

QSAR Component Description Examples in Indole Analogue Studies
Biological Activity Data Typically expressed as pIC50 (-logIC50) or other continuous measures of potency.Inhibition of enzymes like monoamine oxidase (MAO), human non-pancreatic secretory phospholipase A2 (sPLA2), or HCV NS5B polymerase. researchgate.netnih.gov
Molecular Descriptors Physicochemical (logP, MR), Electronic (Hammett constants), Steric (Taft parameters), Topological (Molecular Connectivity Indices), and 3D fields (CoMFA/CoMSIA). researchgate.netnih.govIn a study of sPLA2 inhibitors, descriptors related to molecular shape and electronic properties were found to be important.
Statistical Methods Multiple Linear Regression (MLR), Partial Least Squares (PLS), k-Nearest Neighbor (kNN), Support Vector Machines (SVM), Artificial Neural Networks (ANN).MLR and PLS are commonly used for their interpretability. nih.gov kNN-MFA has been used for 3D-QSAR of HCV inhibitors. nih.gov
Validation Metrics Coefficient of determination (R²), Cross-validated R² (q² or R²cv), Predicted R² (R²pred), Root Mean Square Error (RMSE).A reliable model typically requires a q² > 0.5. For a series of indole analogues as sPLA2 inhibitors, a model with an r² of 0.788 was developed.

By applying these established computational methodologies, researchers can predict the ADME properties and biological activities of novel compounds like this compound, thereby guiding their synthesis and experimental testing in the drug discovery pipeline.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 6-Cyclohexyl-1H-indole. chemrxiv.org By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be assembled.

¹H NMR Spectroscopy provides information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indole (B1671886) ring and the cyclohexyl group. The aromatic protons of the indole moiety typically appear in the downfield region (δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic ring system. The N-H proton of the indole ring usually presents as a broad singlet at a higher chemical shift. The protons of the cyclohexyl ring would be found in the upfield region (δ 1.0-3.0 ppm), with their chemical shifts and multiplicities indicating their axial or equatorial positions and their coupling to adjacent protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing a count of the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their hybridization (sp³, sp²) and their electronic environment. In the ¹³C NMR spectrum of this compound, the aromatic carbons of the indole ring would resonate at lower field (δ 100-140 ppm), while the sp³ hybridized carbons of the cyclohexyl ring would appear at higher field (δ 20-50 ppm). oregonstate.edu The specific chemical shifts can confirm the attachment of the cyclohexyl group at the C6 position of the indole ring.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole Aromatic Protons6.5 - 8.0100 - 140
Indole N-H Proton> 8.0 (broad)-
Cyclohexyl Protons1.0 - 3.020 - 50

Note: These are predicted ranges based on analogous structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular mass.

The molecular formula of this compound is C₁₄H₁₇N, which corresponds to a calculated exact mass of 199.1361. HRMS analysis would be expected to yield a measured mass very close to this theoretical value, confirming the elemental composition.

Electron Ionization (EI) is a common ionization technique used in MS. When subjected to EI, the this compound molecule would lose an electron to form a molecular ion (M⁺), which would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation of the molecular ion would produce a characteristic pattern of fragment ions. For example, cleavage of the bond between the indole and cyclohexyl moieties could lead to the formation of ions corresponding to the indole ring and the cyclohexyl radical, or vice versa. The fragmentation pattern of related cyclohexyl-indole derivatives often shows characteristic ions resulting from the loss of the cyclohexyl group or fragmentation within the cyclohexyl ring. dea.gov For instance, in a similar compound, cleavage of the cyclohexane (B81311) ring was observed. dea.gov

Interactive Data Table: Expected Mass Spectrometry Data for this compound

Ion TypeExpected m/zInformation Provided
Molecular Ion [M]⁺~199.14Molecular Weight
Fragment IonVariesStructural Fragments

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

Infrared (IR) Spectroscopy of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic indole ring would be observed just above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic cyclohexyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would give rise to bands in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy provides complementary information. While the N-H stretch might be weak in the Raman spectrum, the aromatic ring stretching vibrations are often strong. The C-H stretching vibrations of both the indole and cyclohexyl groups would also be visible. ripublication.com

While specific IR and Raman spectra for this compound are not available in the search results, data for related indole derivatives can provide insight. For example, the IR spectrum of 3-cyclohexyl-6-methyl-1H-indole shows a prominent N-H stretch at 3412 cm⁻¹ and C-H stretches at 2924 and 2852 cm⁻¹. rsc.org

Interactive Data Table: Expected Vibrational Frequencies for this compound

Functional GroupExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Indole N-H Stretch3300 - 3500Weak
Aromatic C-H Stretch> 3000Strong
Aliphatic C-H Stretch< 3000Strong
Aromatic C=C Stretch1450 - 1600Strong

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. utah.edu This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data can be used to calculate the precise positions of each atom in the crystal lattice, providing unambiguous information about bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful X-ray crystallographic analysis would provide the exact conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and its orientation relative to the indole ring. It would also reveal details about how the molecules pack in the solid state, including any hydrogen bonding involving the indole N-H group. Although no specific crystallographic data for this compound was found, the crystal structures of numerous indole derivatives have been reported, often revealing key structural features and intermolecular interactions. nih.gov For instance, in a related compound, the cyclohexane ring was found to adopt a chair conformation. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, MPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. rsc.org For this compound, a suitable solvent system would be developed to achieve good separation from any starting materials or byproducts. The compound's Rf value (retention factor) would be a characteristic property under specific chromatographic conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of purity. sielc.com A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The retention time of the compound under a specific set of conditions (e.g., column type, mobile phase composition, flow rate) is a highly reproducible characteristic. The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate purity determination. Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common method for analyzing indole derivatives. sielc.com

Medium-Pressure Liquid Chromatography (MPLC) is a preparative technique used to purify larger quantities of a compound. acs.org It operates on the same principles as HPLC but with larger columns and at lower pressures. MPLC would be an effective method for isolating this compound from a crude reaction mixture to obtain a highly pure sample for further analysis and use. researchgate.net

Preclinical Biological Activity and Mechanistic Insights of 6 Cyclohexyl 1h Indole Derivatives in Vitro Studies

Investigations of Molecular Targets and Pathways of Indole-Based Compounds

The indole (B1671886) nucleus is a key component of many natural and synthetic molecules that interact with a multitude of pharmacological targets. jksus.org The biological activity of indole derivatives is often dictated by the nature and position of their substituents, which influence their binding affinity and selectivity for various proteins and signaling pathways. mdpi.com

Indole-based compounds have been shown to target several key signaling pathways implicated in cancer. For instance, some indole alkaloids exert their anticancer effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell cycle regulation, metabolism, and apoptosis. mdpi.com Other indole derivatives are designed to target specific proteins involved in tumorigenesis, such as tubulin, topoisomerases, and various kinases. mdpi.com The introduction of different functional groups onto the indole scaffold allows for the fine-tuning of these interactions, enhancing potency and selectivity. mdpi.com For example, studies on substituted indoles have shown that modifications at various positions can lead to compounds with potent inhibitory effects on cancer cell growth by targeting tubulin polymerization. nih.gov

In the context of neurodegenerative diseases, indole derivatives are being investigated for their ability to modulate pathways associated with the accumulation of pathological protein aggregates. For example, certain indole derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) and tau proteins, which are hallmarks of Alzheimer's disease. nih.gov

Enzyme Inhibition Studies of 6-Cyclohexyl-1H-indole Analogues

The substituted indole scaffold has proven to be a valuable template for the design of inhibitors for a wide range of enzymes. The specific substitutions on the indole ring play a critical role in determining the potency and selectivity of these inhibitors.

Kinases are a major class of enzymes that are frequently dysregulated in diseases such as cancer, making them attractive targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Several FDA-approved tyrosine kinase inhibitors that target VEGFR-2 feature an indole moiety. nih.gov A novel 1H-indole derivative was designed and synthesized to specifically inhibit VEGFR-2. This compound demonstrated a potent in vitro inhibitory potential with an IC50 value of 25 nM, which was more potent than the standard drug sorafenib. nih.gov Molecular docking studies of this derivative revealed that the 1H-indole moiety occupies the hinge region of the VEGFR-2 active site. nih.gov

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK): While specific data on this compound derivatives as EGFR or CDK inhibitors is limited, other substituted indole derivatives have shown significant activity. For example, a series of 5-substituted-indole-2-carboxamides were developed as dual inhibitors of EGFR and CDK2. nih.gov Certain compounds from this series exhibited potent antiproliferative activity against cancer cell lines, with IC50 values for EGFR inhibition ranging from 85 nM to 124 nM, and for CDK2 inhibition with IC50 values as low as 33 nM. nih.gov This highlights the potential of the indole scaffold for developing kinase inhibitors. Additionally, flavopiridol, a semi-synthetic flavonoid derived from an indole alkaloid, is a pan-CDK inhibitor that potently inhibits CDKs 1, 2, 4/6, 7, and 9. nih.gov R-Roscovitine, another purine (B94841) derivative, selectively inhibits CDKs 1, 2, 5, 7, 8, and 9. nih.gov Inactivation of the anaphase-promoting complex/cyclosome (APC/C) by cyclin-dependent kinase-5 (Cdk5)-mediated phosphorylation of its cofactor, Cdh1, can lead to aberrant S-phase entry in post-mitotic neurons. researchgate.net

Inhibitors of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and monoamine oxidases (MAO-A and MAO-B) are important therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Cholinesterase (AChE, BuChE) Inhibition: The indole nucleus has been utilized as a scaffold for the development of cholinesterase inhibitors. For instance, novel indole amines have been synthesized and evaluated for their anti-cholinesterase potential, with some compounds showing strong acetylcholinesterase inhibition. rsc.org A series of indole derivatives analogous to the Alzheimer's drug donepezil (B133215) were synthesized, with most compounds exhibiting potent acetylcholinesterase inhibitory activity. nih.gov Specifically, water-soluble metallophthalocyanines bearing ({6-[3-(diethylamino)phenoxy]hexyl}oxy groups have shown significant inhibitory actions on both AChE and BuChE, with IC50 values as low as 0.65 µM for AChE and 0.29 µM for BuChE. nih.gov

Monoamine Oxidase (MAO) Inhibition: Indole-5,6-dicarbonitrile derivatives have been identified as potent inhibitors of both human MAO-A and MAO-B. nih.govnih.gov One such derivative, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile, demonstrated very potent inhibition with IC50 values of 0.014 μM for MAO-A and 0.017 μM for MAO-B, acting as a reversible and competitive inhibitor for both isoforms. nih.gov Structure-activity relationship studies revealed that modifications to the indole ring, such as methylation of the indole nitrogen, can significantly impact the inhibitory activity and selectivity. nih.gov

Inhibitors of α-glucosidase and α-amylase are used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. The indole scaffold has been explored for the development of such inhibitors.

A variety of indole derivatives, including indolyl xanthenes and indole carbohydrazides, have demonstrated inhibitory activity against α-amylase and α-glucosidase. jksus.org A series of indole-based-thiadiazole derivatives showed potent α-glucosidase inhibitory potential, with IC50 values ranging from 0.95 to 13.60 µM, which is comparable to or better than the standard drug acarbose. nih.gov Furthermore, oleanolic acid-indole derivatives have been synthesized and shown to be superior α-glucosidase inhibitors compared to the parent oleanolic acid, with IC50 values in the low micromolar range. nih.gov Kinetic studies revealed that these derivatives act as mixed-type inhibitors of the α-glucosidase enzyme. nih.gov

Table 1: α-Glucosidase Inhibitory Activity of Indole Derivatives

Compound ClassSpecific Derivativeα-Glucosidase IC50 (µM)Reference
Indole-based-thiadiazolesCompound 17 0.95 ± 0.05 nih.gov
Compound 2 1.10 ± 0.10 nih.gov
Compound 1 1.30 ± 0.10 nih.gov
Acarbose (Standard)1.70 ± 0.10 nih.gov
Oleanolic acid-indole derivativesIndole-OA derivatives (general)4.02 - 5.30 nih.gov
Oleanolic acid (Parent)5.52 nih.gov

This table is interactive and can be sorted by column.

Receptor Binding and Modulation Studies (e.g., Dopamine (B1211576) Receptors, NMDA Receptors, Estrogen Receptors)

The ability of this compound derivatives and their analogues to bind and modulate various receptors is a key area of preclinical research, particularly for central nervous system disorders and hormone-dependent cancers.

A series of 3-[[(4-Aryl-1-piperazinyl)alkyl]cyclohexyl]-1H-indoles have been investigated as partial agonists for the dopamine D2 receptor. nih.gov In this series, the trans isomers consistently showed greater binding affinity for the D2 receptor than the corresponding cis isomers. nih.gov For instance, compound 30a , a trans-isomer, exhibited a high affinity for the D2 receptor and was characterized as a partial agonist. nih.gov It was shown to decrease dopamine synthesis and release, suggesting potential utility as an antipsychotic agent. nih.gov

Table 2: Dopamine D2 Receptor Binding Affinities of Indolylcyclohexane Analogs

CompoundStereochemistryDopamine D2 Receptor Ki (nM)
6 (cyclohexenylindole)-270
30a (cyclohexylindole)transHigh Affinity

This table is interactive and can be sorted by column. Note: Specific Ki for 30a was not provided in the abstract, only "high affinity".

The N-methyl-D-aspartate (NMDA) receptor is a critical player in excitatory neurotransmission, and its modulation is a target for treating various neurological and psychiatric conditions. mdpi.com Research into 3-substituted 1H-indoles has identified potent ligands for the GluN2B subunit of the NMDA receptor. Specifically, the (N-1H-indol-6-methanesulfonamide-3-yl)-2-(4-benzylpiperidin-1-yl)ethanone (10b ) was found to have a very high binding affinity, with an IC50 of 8.9 nM for the displacement of [3H]ifenprodil. This suggests that substitution at the 6-position of the indole ring is a key determinant for high-affinity binding to the GluN2B subunit.

The estrogen receptor (ER) is a key target in the treatment of hormone-dependent cancers, such as breast cancer. nih.gov Indole derivatives have been designed as selective estrogen receptor modulators (SERMs). nih.govwikipedia.org For example, indole derivatives incorporating a chromene or dihydropyridine (B1217469) nucleus have been synthesized and shown to act as ERα antagonists. nih.gov Structure-based drug design has led to the development of indole-based biomimetic analogs that target the ligand-binding domain of ERα, showing anti-proliferative activity against estrogen receptor-dependent cancer cell lines with IC50 values in the micromolar range. researchgate.net

Allosteric Modulation Mechanisms of Dopamine Receptors

Allosteric modulators offer a sophisticated approach to influencing receptor activity by binding to a site distinct from the primary (orthosteric) site where endogenous ligands like dopamine bind. mdpi.comresearchgate.netnih.gov This mechanism provides several advantages, including greater selectivity and a "ceiling effect" that can prevent overdosing. mdpi.comresearchgate.net For dopamine receptors, which are implicated in a variety of central nervous system (CNS) disorders, allosteric modulation presents a promising therapeutic strategy. researchgate.netnih.gov

Derivatives of this compound are key components of certain compounds that act as allosteric modulators of dopamine receptors. For instance, the compound N-((trans)-4-(2-(7-cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide, also known as SB269652, was identified as the first negative allosteric modulator (NAM) for both D2 and D3 dopamine receptors. nih.gov A NAM is a type of allosteric modulator that reduces the effect of the primary agonist. In the case of SB269652, the indole-2-carboxamide group, which includes the this compound structure, is crucial for its allosteric activity. nih.gov

Subtle changes to the indole-2-carboxamide structure can lead to significant shifts in pharmacological activity at the D2 receptor. mdpi.com Research has shown that modifications can alter functional affinity and cooperativity, and in some cases, introduce a novel action to modulate the efficacy of dopamine. mdpi.com This highlights the sensitivity of the allosteric site to the chemical structure of the modulating compound.

Cellular Mechanism of Action in In Vitro Models

Indole derivatives have demonstrated the ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for anticancer agents, as it leads to the selective elimination of tumor cells. Apoptosis is characterized by a series of morphological and biochemical events, including cell shrinkage, chromatin condensation, and the activation of specific enzymes called caspases. nih.gov

For example, certain indole-chalcone derivatives have been shown to induce apoptosis in conjunction with a decrease in the mitochondrial membrane potential. mdpi.com The externalization of phosphatidylserine, a lipid normally found on the inner leaflet of the plasma membrane, is another hallmark of apoptosis that has been observed in cells treated with novel compounds. nih.gov Furthermore, some indole derivatives targeting receptor tyrosine kinases like EGFR and VEGFR-2 have been found to trigger the extrinsic apoptosis pathway. nih.gov

A significant body of research has focused on the antiproliferative activity of this compound derivatives and related compounds against a variety of human cancer cell lines in vitro. The effectiveness of these compounds is often quantified by their IC50 value, which represents the concentration required to inhibit 50% of cell growth. According to the U.S. National Cancer Institute, pure compounds with IC50 values below 4 µg/mL are considered promising for further development as anticancer drugs. researchgate.net

Numerous studies have reported the IC50 values for various indole derivatives against different cancer cell lines, demonstrating a broad spectrum of activity. For instance, some indole-chalcone hybrids have shown potent antiproliferative activity with IC50 values in the nanomolar range (3–9 nM) against multiple cancer cell lines. mdpi.com Other synthetic indole derivatives have exhibited significant cytotoxic effects against lung cancer (A549), colon cancer (HCT-116), and liver cancer (HepG2) cell lines. nih.govresearchgate.net The antiproliferative effects of these compounds are often linked to their ability to interfere with key cellular processes, such as cell cycle progression. nih.gov

Below is an interactive table summarizing the in vitro antiproliferative activity of selected indole derivatives.

The anticancer effects of this compound derivatives are often rooted in their ability to modulate critical intracellular signal transduction pathways that control cell growth, survival, and proliferation.

One of the key mechanisms involves the inhibition of tubulin polymerization. mdpi.com Tubulin is the protein subunit of microtubules, which are essential for cell division. By binding to the colchicine (B1669291) site on tubulin, certain indole derivatives can disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis. mdpi.com

Furthermore, indole-based compounds have been designed to act as inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These receptors are often overactive in cancer cells, and their inhibition can block downstream signaling pathways that promote tumor growth and angiogenesis. Some derivatives have also been shown to down-regulate the expression of oncogenic microRNAs like miR-25 and pro-inflammatory cytokines such as IL-6, while increasing the levels of tumor-suppressor microRNAs like miR-30C and miR-107. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. For indole derivatives, SAR studies have been instrumental in optimizing their potency and selectivity as both anticancer agents and receptor modulators. researchgate.netnih.govnih.gov

In the context of anticancer activity, SAR studies have revealed several key features:

Substitution on the Indole Ring: The position and nature of substituents on the indole nucleus can dramatically affect activity. For example, methyl substitution at the N-1 position of certain indole analogues significantly enhanced antiproliferative activity, whereas substitution at the C-3 position with an aldehyde group led to a marked reduction in activity. nih.gov

Linker and Peripheral Groups: The linker connecting the indole core to other chemical moieties and the nature of those peripheral groups are critical. In the development of HIV-1 fusion inhibitors based on a bis-indole scaffold, the linkage position between the two indole rings (e.g., 6-6' vs. 5-5') had a profound impact on activity, with the 6-6' linkage providing a more optimal shape for binding to the target. nih.gov

Side Chains: For derivatives acting as topoisomerase II inhibitors, the nature of N-containing moieties in the side chain was found to be a primary determinant of anticancer activity. nih.gov

For dopamine receptor allosteric modulators, SAR has been explored through the creation of fragment libraries. This approach led to the identification of compounds with increased affinity and negative cooperativity at the D2 receptor, demonstrating that even small structural modifications can fine-tune the pharmacological profile of these molecules. mdpi.com

The table below presents a summary of key SAR findings for indole derivatives.

Compound Series Key Structural Feature Modified Impact on Biological Activity Citation
Isocombretastatin A-4 AnaloguesMethyl substitution at N-1 of the indoleSignificantly enhanced anticancer activity (approx. 60-fold) nih.gov
Isocombretastatin A-4 AnaloguesOlefin substitution at C-3 of the indoleDecreased anticancer activity nih.gov
Vinyl Sulfone Indole DerivativesSubstitution at C-4 positionMaintained or improved activity, while other substitutions decreased it nih.gov
Bis-indole HIV-1 InhibitorsLinkage between indole rings (6-6' vs. 5-5', 5-6', 6-5')6-6' linkage showed the highest activity, indicating shape is critical nih.gov
Dopamine D2 Receptor ModulatorsFragmentation of a bitopic ligandIdentified fragments leading to increased affinity and cooperativity mdpi.com

Impact of Cyclohexyl Moiety Stereochemistry and Conformation on Biological Activity

The stereochemistry of the cyclohexyl ring at the 6-position of the indole core, along with its conformational flexibility, is a critical determinant of the biological activity of these derivatives. The spatial arrangement of the cyclohexyl group can profoundly affect how the molecule fits into and interacts with the binding sites of target proteins.

In one such study, high-resolution co-crystal structures revealed that a trans-cyclohexyl linker adopts a rigid, extended conformation. In contrast, the corresponding cis-isomer collapses into a folded-back conformation, which allows for a different set of interactions with the target protein. This seemingly minor change from cis to trans can fine-tune the propensity for forming crucial complexes with target proteins, ultimately impacting cellular activity. While this specific study was not on a this compound derivative, the principles are directly applicable, highlighting how the stereochemistry of the cyclohexyl group is a key factor in modulating biological outcomes.

The conformational preference of the cyclohexyl ring itself, typically a chair conformation, places its substituents in either axial or equatorial positions. This positioning can be pivotal for establishing key binding interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in a target's active site. A change in conformation could move a critical functional group out of its optimal position for binding, leading to a significant loss of potency.

The following interactive table illustrates the conceptual impact of cyclohexyl stereochemistry on the biological activity of hypothetical this compound derivatives based on established principles.

Table 1: Conceptual Impact of Cyclohexyl Moiety Stereochemistry on Biological Activity

Influence of Substituents on the Indole Ring and Cyclohexyl Group on Target Binding

The biological activity of this compound derivatives can be finely tuned by the strategic placement of various substituents on both the indole ring and the cyclohexyl group. These modifications alter the molecule's physicochemical properties, such as its size, shape, electronics, and polarity, which in turn govern its binding affinity and selectivity for a given biological target.

Substituents on the Indole Ring:

Structure-activity relationship (SAR) studies on various indole derivatives have consistently shown that the nature and position of substituents on the indole nucleus are critical for activity. For example, the presence of a hydrogen on the indole nitrogen (N-H) has been demonstrated to be crucial for the antiproliferative activity in some series of indole compounds. N-substitution, for instance with a methyl group, can sometimes reduce potency, indicating the importance of the N-H group as a potential hydrogen bond donor.

The position of substituents on the benzene (B151609) portion of the indole ring also plays a significant role. In studies of indole-based HIV-1 fusion inhibitors, the linkage between indole units (e.g., 5-5' vs. 6-6') dramatically affected the molecule's shape and its ability to conform to the target's hydrophobic pocket, with the 6-6' linkage being optimal. nih.gov This highlights the importance of the substitution pattern around the indole core. Furthermore, the introduction of groups like methoxy (B1213986) or nitro at positions C4, C5, C6, or C7 can modulate activity by altering electronic distribution and providing additional points of interaction. In some anticancer indole-chalcone derivatives, a methoxy group at the C5 or C6 position was found to contribute to optimal activity.

Substituents on the Cyclohexyl Group:

While the synthesis of a 6-hydroxy-N-cyclohexyl-1H-indole has been reported, detailed SAR studies on substituted cyclohexyl rings in this specific scaffold are limited in the public domain. acs.org However, based on general principles of medicinal chemistry, substituents on the cyclohexyl ring would be expected to significantly impact target binding. A hydroxyl group, for instance, could act as a hydrogen bond donor or acceptor, anchoring the molecule in the binding site. The introduction of bulkier groups could provide additional van der Waals interactions or, conversely, cause steric hindrance that prevents effective binding. The relative position of these substituents (e.g., 2-, 3-, or 4-position on the cyclohexyl ring) would also be critical in determining the geometry of these potential interactions.

The following interactive table summarizes how different substituents on the indole and cyclohexyl moieties could theoretically influence target binding based on findings from related indole derivatives.

Table 2: Conceptual Influence of Substituents on Target Binding

Applications and Advanced Research Areas for 6 Cyclohexyl 1h Indole Chemistry

Role in Catalysis and Organocatalysis

The indole (B1671886) framework is a privileged scaffold in the design of catalysts due to its electronic properties and ability to be functionalized. The introduction of a cyclohexyl group can further modulate steric and electronic characteristics, making it a valuable component in both metal-based and metal-free catalytic systems.

The indole nucleus is a common feature in ligands designed for transition metal catalysis. mdpi.com The nitrogen atom of the indole ring or the C3 position can coordinate with metal centers, influencing the catalytic activity and selectivity of the complex. mdpi.com The design of ligands for site-selective metal coordination is a critical aspect of developing efficient catalysts for organic transformations. researchgate.netresearchgate.net The 6-cyclohexyl-1H-indole scaffold offers specific advantages in this context. The bulky cyclohexyl group can create a defined steric environment around the metal center, which is crucial for controlling the regioselectivity and stereoselectivity of reactions. acs.org

Palladium-catalyzed reactions, which are powerful tools in organic synthesis, often rely on precisely designed ligands to control the outcome of the transformation. mdpi.com For instance, in asymmetric Friedel–Crafts reactions of indoles, chiral ligands are essential for achieving high enantioselectivity. acs.orgmdpi.com The this compound moiety, when incorporated into a larger ligand structure, could influence the spatial arrangement of the catalytic pocket, thereby guiding the approach of substrates to the metal center. Research on related indole-based ligands has shown that steric hindrance can be a key factor in achieving high selectivity in various transformations, including hydrogenation and coupling reactions. chinesechemsoc.orgchinesechemsoc.org

Table 1: Examples of Indole-Based Ligands in Transition Metal Catalysis
Catalyst/Ligand TypeMetalReaction TypeKey Structural FeatureObserved Effect/Potential Role of Cyclohexyl GroupReference
Bisphosphine-Thiourea Ligand (ZhaoPhos)Iridium (Ir)Asymmetric Hydrogenation of IndolesIndole SubstrateSubstituents on the indole ring influence reactivity and enantioselectivity. A cyclohexyl group could provide steric bulk to enhance stereocontrol. chinesechemsoc.org
Pincer Ligands (PNP Type)Iron (Fe), Ruthenium (Ru)Hydrogenation, DehydrogenationTridentate coordinationThe ligand backbone's steric and electronic properties are tunable. A cyclohexyl substituent could modify solubility and steric profile. acs.org
Aziridine-PhosphinesCopper (Cu)Asymmetric Friedel–Crafts AlkylationChiral phosphine (B1218219) ligandThe ligand's stereochemistry dictates the product's enantioselectivity. A bulky group like cyclohexyl on the indole substrate can impact efficiency. mdpi.com

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern chemistry, enabling the production of enantiomerically pure compounds. researchgate.net The indole-cyclohexyl scaffold is a promising platform for designing novel chiral organocatalysts and ligands. mdpi.com Organocatalysis, which avoids the use of metals, benefits from catalysts that are robust, inexpensive, and have low toxicity. mdpi.com

Research has demonstrated the successful use of chiral scaffolds that combine an indole moiety with a cyclohexyl group. For example, chiral catalysts derived from (S,S)-dimethylaminocyclohexyl-squaramide have been used for the enantioselective Friedel–Crafts reaction of indoles with phenanthrenequinones, achieving high yields and enantiomeric excess (ee) values up to 97%. mdpi.com Similarly, chiral spirobiindanes fused with a cyclohexyl ring have been developed and used as ligands in iridium-catalyzed asymmetric hydrogenation, showcasing excellent catalytic performance. researchgate.net These examples highlight the principle that the rigid and well-defined three-dimensional structure provided by the cyclohexyl ring, in combination with the indole nucleus, can effectively transmit chiral information during a catalytic cycle.

The this compound unit could be a key component in bifunctional catalysts, where one part of the molecule (e.g., the indole N-H) acts as a hydrogen bond donor to activate a substrate, while a chiral moiety attached to or incorporating the indole-cyclohexyl framework provides stereocontrol. acs.org The synthesis of indole-based aminoureas containing a chiral cyclohexyl diamine backbone illustrates this concept, where the resulting compounds serve as organocatalysts. mdpi.com

Table 2: Chiral Catalysts and Ligands Based on Indole-Cyclohexyl Scaffolds
Catalyst/Ligand ScaffoldCatalysis TypeReactionEnantioselectivity (ee)Key FindingReference
Cyclohexyl-fused SpirobiindaneTransition Metal (Ir)Asymmetric HydrogenationUp to >99% eeThe cyclohexyl-fused backbone provides a rigid and effective chiral environment. researchgate.net
(S,S)-dimethylaminocyclohexyl-squaramideOrganocatalysisFriedel–Crafts ReactionUp to 97% eeThe cyclohexyl-containing catalyst effectively controls the stereochemical outcome. mdpi.com
Naphthyl-C2-Indole PhosphineOrganocatalysis[4+2] CycloadditionUp to >99% eeDemonstrates the utility of chiral indole scaffolds in phosphine organocatalysis. acs.org
Indoleaminourea with Chiral Cyclohexyl BackboneOrganocatalysisNot specified in sourceN/ASuccessful synthesis of a potential bifunctional organocatalyst combining indole and a chiral cyclohexyl diamine. mdpi.com

Potential in Advanced Materials Science (e.g., Organic Electronics, Optoelectronic Applications)

Indole and its derivatives are recognized for their electronic properties, making them attractive building blocks for advanced organic materials. nih.gov They have been incorporated into structures for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. mdpi.comresearchgate.net The this compound compound merges the electronically active indole core with a bulky, insulating cyclohexyl group, a combination that could be leveraged to fine-tune the properties of organic materials.

In the field of organic electronics, controlling the intermolecular packing and morphology of thin films is crucial for device performance. The cyclohexyl substituent can influence the solid-state packing of the indole units, potentially preventing excessive aggregation (π-π stacking) which can sometimes lead to fluorescence quenching or the formation of undesirable charge traps. By creating separation between the conjugated backbones, the cyclohexyl group could help maintain high photoluminescence quantum yields in the solid state, a desirable property for OLEDs. mdpi.com Research on related benzo[g]indole scaffolds shows their potential in creating blue-emitting materials. mdpi.com

Furthermore, in the context of OSCs, hybrid cycloalkyl-alkyl side chains have been used to construct novel acceptor molecules. nih.gov These chains help to optimize crystal packing and interfacial properties, leading to high power conversion efficiencies. nih.gov The introduction of a 6-cyclohexyl group onto an indole-based donor or acceptor material could similarly modulate its solubility, film-forming properties, and electronic energy levels, all of which are critical parameters for efficient solar cells. The insulating nature of the cyclohexyl group could also be used to electronically isolate conjugated segments within a polymer, a strategy used in designing materials for specific electronic applications. evitachem.com

Development as Chemical Probes for Elucidating Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems, often by selectively interacting with a specific protein target. rsc.orgresearchgate.net The indole scaffold is a common feature in biologically active molecules and probes, partly due to its ability to participate in hydrogen bonding and π-stacking interactions with protein residues. nih.gov Moreover, the intrinsic fluorescence of the indole ring, famously exemplified by the amino acid tryptophan, allows for the development of fluorescent probes to study biological processes like protein folding. researchgate.net

The this compound structure possesses features that make it a candidate for development into a chemical probe. The cyclohexyl group can significantly increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. researchgate.netresearchgate.net This modification has been used intentionally in drug discovery and probe development to improve cellular potency. rsc.orgresearchgate.net By occupying hydrophobic pockets in a protein's binding site, the cyclohexyl group can also contribute to binding affinity and selectivity.

For example, in the development of inhibitors for the histone methyltransferases G9a/GLP, the substitution of a smaller group with a cyclohexyl group was a key modification that led to a potent and cell-active probe. researchgate.netresearchgate.net While direct biological studies on this compound are not widely reported, its structural components are found in known bioactive molecules. ontosight.ai Therefore, it represents a valuable starting point or fragment for the synthesis of new chemical probes aimed at elucidating the function of proteins in complex biological systems. nih.gov

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes to Complex 6-Cyclohexyl-1H-indole Architectures

The creation of complex molecules based on the this compound scaffold necessitates the development of more efficient and environmentally friendly synthetic methods. Current approaches, while effective, often face challenges that limit their broader application.

Future research should prioritize the development of novel synthetic strategies that are both innovative and sustainable. google.com This includes the exploration of greener reaction conditions, such as the use of water as a solvent or solvent-free reactions, and the implementation of catalysts that can be easily recovered and reused. google.comopenmedicinalchemistryjournal.combeilstein-journals.org The use of ionic liquids as recyclable catalysts and solvents also presents a promising avenue for greener synthesis. google.com

A significant challenge lies in the construction of intricate and multi-substituted indole (B1671886) architectures. nih.gov The development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel, would greatly enhance efficiency and reduce waste. nih.gov Furthermore, exploring catalyst-free reaction conditions, potentially initiated by visible light, could offer an economical and environmentally benign alternative to traditional methods. openmedicinalchemistryjournal.com The transition from conventional synthesis to more sustainable practices is crucial for the continued advancement of indole chemistry. openmedicinalchemistryjournal.com

Synthetic Goal Challenges Potential Sustainable Approaches
Complex ArchitecturesMulti-step synthesis, purification difficulties.One-pot reactions, convergent synthesis. nih.gov
Greener ProcessesUse of hazardous solvents and reagents.Water-based synthesis, ionic liquids, solvent-free conditions. google.comopenmedicinalchemistryjournal.com
Catalyst EfficiencyUse of expensive or toxic metal catalysts.Recyclable catalysts, nanocatalysts, organocatalysis. google.combeilstein-journals.orgmdpi.com
Energy ConsumptionHigh reaction temperatures.Photocatalysis, microwave-assisted synthesis. openmedicinalchemistryjournal.com

Comprehensive Mechanistic Understanding of Biological Interactions at a Molecular Level

A thorough understanding of how this compound derivatives interact with biological targets at the molecular level is paramount for the design of more effective and selective therapeutic agents. While structure-activity relationship (SAR) studies have provided valuable insights, a deeper mechanistic knowledge is required. nih.govontosight.ai

Future investigations should focus on elucidating the precise binding modes of these compounds with their target proteins. This can be achieved through a combination of experimental techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, and computational modeling. nih.govresearchgate.net Identifying key hydrogen bonding interactions and the influence of the compound's conformation on binding affinity are critical aspects to explore. nih.gov For instance, the orientation of the cyclohexyl ring can significantly impact how the molecule fits into a protein's binding pocket. nih.gov

Understanding the role of specific functional groups on the indole scaffold is also crucial. For example, methylation of the indole nitrogen has been shown to alter the compound's activity at certain receptors. nih.gov A comprehensive understanding of these molecular interactions will enable the rational design of new derivatives with improved potency and reduced off-target effects. ontosight.ai

Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations

The indole nucleus possesses a rich and varied reactivity, yet there are still unexplored avenues for its chemical transformation. mdpi.comresearchgate.net Uncovering novel reactivity patterns of the this compound core could lead to the synthesis of unprecedented molecular architectures with unique biological activities.

Future research should aim to discover and develop new synthetic transformations that are specific to the indole scaffold. This could involve the use of novel catalysts or reaction conditions to achieve previously inaccessible chemical modifications. bham.ac.uk For example, exploring the reactivity of the indole ring in cycloaddition reactions or developing new methods for the selective functionalization of specific C-H bonds could open up new synthetic possibilities. mdpi.comorganic-chemistry.org

The development of cascade reactions, where a series of transformations occur in a single operation, is a particularly attractive area of research. bham.ac.uk Such reactions can rapidly build molecular complexity from simple starting materials. Investigating the reactivity of substituted indoles in the presence of transition metal catalysts could also lead to the discovery of novel cyclization and cross-coupling reactions. arabjchem.org

Integration of Advanced Computational Methodologies for Rational Design and Prediction

The integration of advanced computational methods into the drug discovery process holds immense potential for accelerating the design and development of new this compound-based therapeutics. nih.govresearchgate.net These in silico approaches can help to prioritize synthetic targets, predict biological activity, and provide insights into drug-likeness and potential toxicity.

Future efforts should focus on the application of a range of computational tools, including quantitative structure-activity relationship (QSAR) modeling, pharmacophore mapping, and molecular docking. nih.govresearchgate.net QSAR models can be used to predict the biological activity of new compounds based on their chemical structure, while pharmacophore mapping can identify the key chemical features required for binding to a specific target. nih.gov Molecular docking simulations can provide detailed information about how a ligand binds to its receptor, guiding the design of more potent and selective inhibitors. researchgate.net

The use of computational methods for virtual screening of large compound libraries can significantly reduce the time and cost associated with identifying promising lead compounds. nih.gov Furthermore, the prediction of absorption, distribution, metabolism, and excretion (ADME) properties using computational models can help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. The synergy between computational prediction and experimental validation will be crucial for the rational design of the next generation of this compound derivatives. unimi.it

Q & A

Q. What are the common synthetic routes for 6-Cyclohexyl-1H-indole, and how can purity be ensured?

  • Methodological Answer : A [4+1] annulation strategy using aminobenzyl phosphonium salts and acrylaldehydes under reflux conditions (e.g., acetic acid, 3–5 hours) is effective for synthesizing indole derivatives. Post-synthesis purification via flash column chromatography (e.g., PE:EA = 10:1) or preparative HPLC ensures high purity (>95%). Yield optimization may involve adjusting catalysts (e.g., CuI for click chemistry) or reaction temperatures .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and cyclohexyl group integration .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Crystallography : SHELXL or OLEX2 refines crystal structures, resolving bond lengths and angles .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat) and respiratory protection (NIOSH-approved P95 masks) to prevent inhalation. Avoid drainage contamination and work in fume hoods. Stability under inert atmospheres (argon) and storage at –20°C minimizes decomposition .

Q. How should this compound be stored to maintain stability?

  • Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, light, or reactive solvents. Monitor stability via periodic TLC or HPLC .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered cyclohexyl groups) be resolved?

  • Methodological Answer : Use SHELXL’s PART and SUMP instructions to model disorder. Refine anisotropic displacement parameters and apply restraints (e.g., SIMU, DELU). Validate with R1/wR2 convergence (<5% discrepancy) and check residual electron density maps .

Q. What strategies address discrepancies between computational and experimental spectroscopic data?

  • Methodological Answer : Triangulate data by repeating experiments (e.g., NMR under standardized conditions). Validate computational models (DFT or MD simulations) against crystallographic data. Adjust solvent polarity parameters in Gaussian/PyMol to match observed chemical shifts .

Q. How can synthesis yields be optimized for large-scale production of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) to test variables: catalyst loading (e.g., 0.1–5 mol%), temperature (80–120°C), and solvent polarity (DMF vs. PEG-400). Use response surface models to identify optimal conditions. Pilot-scale trials with continuous flow reactors improve reproducibility .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using Protein Data Bank (PDB) targets (e.g., kinases). Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Compare ADMET profiles (SwissADME) to prioritize derivatives with low hepatotoxicity .

Q. How can reaction intermediates be trapped or characterized in indole functionalization?

  • Methodological Answer : Use low-temperature quench techniques (–78°C) with stabilizing agents (e.g., TEMPO). Analyze intermediates via in-situ IR or cryo-ESI-MS. Trajectory studies in Gaussian track transition states .

Q. What statistical approaches resolve batch-to-batch variability in indole synthesis?

  • Methodological Answer :
    Apply multivariate analysis (PCA or PLS) to identify critical process parameters (CPPs). Implement control charts (Six Sigma) for real-time monitoring. Use QbD principles to define design space for robust scaling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.